molecular formula C6H12O2 B168384 2-(Tetrahydro-3-furanyl)ethanol CAS No. 130990-25-9

2-(Tetrahydro-3-furanyl)ethanol

Cat. No.: B168384
CAS No.: 130990-25-9
M. Wt: 116.16 g/mol
InChI Key: SVNHEBUGYPWWOF-UHFFFAOYSA-N
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Description

2-(Tetrahydro-3-furanyl)ethanol is a chemical compound with the molecular formula C6H12O2. It is a colorless liquid with a sweet odor and is soluble in water and organic solvents. This compound is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tetrahydro-3-furanyl)ethanol can be synthesized through several methods. One common method involves the reduction of furfural, a furan derivative, using catalytic hydrogenation . This process typically employs catalysts such as palladium or platinum under hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biorefineries. These facilities convert biomass-derived furans into various chemicals, including this compound . The process leverages the metabolic diversity of microorganisms to achieve high yields and low environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-3-furanyl)ethanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or sodium methoxide.

Major Products

The major products formed from these reactions include various furan derivatives and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Tetrahydro-3-furanyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-3-furanyl)ethanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions . The compound’s effects are mediated through its ability to participate in hydrogen bonding and other intermolecular interactions .

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-2-furanyl)ethanol: This compound has a similar structure but differs in the position of the hydroxyl group.

    2-(Oxolan-3-yl)ethanol: Another similar compound with slight variations in the furan ring structure.

Uniqueness

2-(Tetrahydro-3-furanyl)ethanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its solubility in both water and organic solvents makes it versatile for various applications.

Properties

IUPAC Name

2-(oxolan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNHEBUGYPWWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456039
Record name 2-(Tetrahydro-3-furanyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130990-25-9
Record name 2-(Tetrahydro-3-furanyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxolan-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

400 ml of triethyl citrate were hydrogenated at 200° C. and 200 bar together with 1100 ml of ethanol and 60 g of catalyst B (4-mm pellets) until the take-up of hydrogen had ceased. The reaction product was freed from ethanol and distilled under reduced pressure, giving 80 g (42%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 1.8 g (1%) of 4-hydroxymethyltetrahydropyran.
Quantity
400 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
catalyst B
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60 g
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catalyst
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0 (± 1) mol
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solvent
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Quantity
1100 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

400 g of citric acid were dissolved in 1000 ml of n-butanol and hydrogenated at 250° C. and 200 bar together with 60 g of catalyst A (4-mm pellets) until the take-up of hydrogen had ceased. The reaction product was freed from n-butanol and ethanol and distilled under reduced pressure, giving 99 g (52%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 2.9 g (1.5%) of 4-hydroxymethyltetrahydropyran.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
catalyst A
Quantity
60 g
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catalyst
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

400 ml of triethyl citrate were hydrogenated at 175° C. and 50 bar together with 1100 ml of tetrahydrofuran and 60 g of catalyst F (4-mm tablets) until the take-up of hydrogen had ceased. The reaction product was freed from tetrahydrofuran and distilled under reduced pressure, giving 101 g (39%) of ethyl tetrahydrofurfurylacetate and 57 g (30%) of 3-(2'-hydroxyethyl)tetrahydrofuran.
Quantity
400 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
1100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst F
Quantity
60 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

400 ml of triethyl citrate were hydrogenated at 225° C. and 200 bar together with 1100 ml of tetrahydrofuran and 60 g of catalyst H (3-mm tablets) until the take-up of hydrogen had ceased. The reaction product was freed from tetrahydrofuran and ethanol and distilled under reduced pressure, giving 93.6 g (49%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 6.8 g (3.6%) of 4-hydroxymethyltetrahydropyran.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst H
Quantity
60 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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